2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide
Description
2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide is a benzodioxol-containing acetamide derivative characterized by a 1,3-benzodioxole core substituted with an iodine atom at the 6-position and an acetamide group at the 5-position. The acetamide moiety is further functionalized with methoxy and methyl groups on the nitrogen atom, distinguishing it from simpler acetamide derivatives. The iodine substituent likely enhances electrophilicity and influences intermolecular interactions, such as halogen bonding, which can impact crystallinity and binding affinity .
Properties
CAS No. |
144369-39-1 |
|---|---|
Molecular Formula |
C11H12INO4 |
Molecular Weight |
349.12 g/mol |
IUPAC Name |
2-(6-iodo-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C11H12INO4/c1-13(15-2)11(14)4-7-3-9-10(5-8(7)12)17-6-16-9/h3,5H,4,6H2,1-2H3 |
InChI Key |
TWJBUPLIFFRHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1=CC2=C(C=C1I)OCO2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide typically involves multiple steps, starting with the iodination of a benzodioxole precursor. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzodioxole ring. Subsequent steps involve the formation of the acetamide group through reactions with methoxy and methylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxole compounds.
Scientific Research Applications
2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and benzodioxole ring play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
Key Comparisons
Substituent Effects
- Iodine vs. Chlorine: The iodine atom in the target compound confers greater steric bulk and polarizability compared to the chlorine in N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide .
- N-Methoxy-N-methyl vs. N-Hydroxy: The N-methoxy-N-methyl group in the target compound reduces hydrogen-bond donor capacity compared to N-hydroxy derivatives (e.g., ’s N,O-bidentate group), which may lower solubility but increase membrane permeability .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is predicted to be higher than 2-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methoxy}-N-(2-methoxy-5-methylphenyl)acetamide (logP = 3.21) due to iodine’s hydrophobic contribution .
- Hydrogen Bonding: Unlike N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide, which forms N–H···O chains , the target’s N-methoxy-N-methyl group eliminates N–H donor capacity, relying instead on carbonyl oxygen and iodine for intermolecular interactions.
Biological Activity
2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide is a complex organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 144369-39-1 |
| Molecular Formula | C11H12INO4 |
| Molecular Weight | 349.12 g/mol |
| IUPAC Name | 2-(6-iodo-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide |
| InChI Key | TWJBUPLIFFRHIQ-UHFFFAOYSA-N |
Structural Characteristics
The compound features an iodine atom attached to a benzodioxole ring, which is known for its role in various biological interactions. The methoxy and methylacetamide groups contribute to its solubility and reactivity.
The biological activity of 2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The iodine atom enhances the compound's lipophilicity, facilitating its penetration into biological membranes and increasing its potential for receptor binding.
Research Findings
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Antimicrobial Activity : Preliminary tests indicate that 2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide exhibits antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Cytotoxic Effects : In vitro studies reveal cytotoxic effects on cancer cell lines, indicating that it may serve as a candidate for anticancer drug development.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several benzodioxole derivatives, including 2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
Case Study 2: Cancer Cell Line Testing
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests a promising avenue for further exploration in cancer therapeutics .
Synthesis and Production
The synthesis of 2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide involves several steps:
- Iodination : The initial step involves the iodination of a benzodioxole precursor using iodine and an oxidizing agent.
- Formation of Acetamide Group : Subsequent reactions involve the introduction of the methoxy and methylacetamide groups through nucleophilic substitution reactions.
- Purification : The final product is purified using chromatographic techniques to obtain high purity suitable for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
